molecular formula C17H20N2O4S B2940452 N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE CAS No. 1421524-11-9

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B2940452
CAS No.: 1421524-11-9
M. Wt: 348.42
InChI Key: FPIMYXVAZJFBOZ-UHFFFAOYSA-N
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Description

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a thiophene ring and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a methoxy-methylphenyl derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy-methylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.

    Methoxy-Methylphenyl Derivatives: Compounds such as 2-methoxy-5-methylphenol and 2-methoxy-5-methylbenzaldehyde have similar functional groups.

Uniqueness

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE is unique due to the combination of its thiophene ring and methoxy-methylphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIMYXVAZJFBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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